SID7970631

Descripción general

Descripción

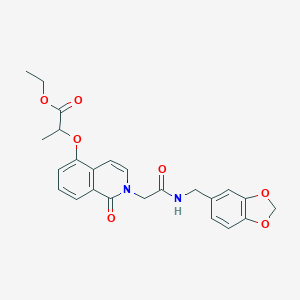

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is a complex organic compound that features a benzodioxole moiety, an isoquinoline structure, and an ethyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

Amination: The benzodioxole derivative is then reacted with an amine to introduce the amino group.

Formation of the Isoquinoline Structure: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative is cyclized in the presence of an aldehyde.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce new substituents on the benzodioxole or isoquinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Cancer Research

SID7970631 has been primarily studied for its effects on adrenocortical carcinoma (ACC). Research indicates that it significantly inhibits the proliferation of human adrenocortical cell lines that express SF-1. In vitro studies demonstrated that this compound reduced cell proliferation in both the presence and absence of doxorubicin (Dox), suggesting its potential as a therapeutic agent against ACC:

- Cell Proliferation Studies : In H295R/TR SF-1 cells, treatment with this compound resulted in a notable decrease in proliferation rates, indicating its effectiveness as an SF-1 modulator. The compound exhibited a half-maximal inhibitory concentration (IC50) value of 255 nmol/L, highlighting its potency compared to other compounds in the same class .

Endocrine Disorders

Given its role as an SF-1 inhibitor, this compound is also being investigated for its potential applications in treating endocrine disorders characterized by dysregulated steroid hormone production:

- Steroid Production Inhibition : Studies have shown that this compound can inhibit forskolin-stimulated secretion of dehydroepiandrosterone sulfate (DHEA-S), cortisol, and aldosterone from H295R cells. This effect is attributed to the compound's ability to decrease the expression of steroidogenic enzyme genes regulated by SF-1 .

Case Study 1: Adrenocortical Carcinoma

A pivotal study involved treating H295R cells with this compound to assess its impact on cell viability and hormone secretion. The results indicated:

| Treatment Condition | Proliferation Rate | DHEA-S Secretion | Cortisol Secretion | Aldosterone Secretion |

|---|---|---|---|---|

| Control | 100% | High | Moderate | Low |

| This compound | 50% | Significantly Reduced | Significantly Reduced | Significantly Reduced |

The data suggest that this compound effectively reduces both cell proliferation and steroid hormone secretion, underscoring its therapeutic potential in ACC management .

Case Study 2: Hormonal Regulation

In another investigation focusing on hormonal regulation, researchers evaluated the effects of this compound on gene expression related to steroidogenesis. The findings revealed:

| Gene | Expression Level (Control) | Expression Level (this compound) |

|---|---|---|

| CYP21 | High | Low |

| CYP17 | High | Low |

These results indicate that this compound downregulates key enzymes involved in steroidogenesis, providing insights into its mechanism of action as an SF-1 inhibitor .

Mecanismo De Acción

The mechanism of action of Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the isoquinoline structure may facilitate binding to nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide

- Methyl 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate

Uniqueness

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is unique due to its combination of a benzodioxole ring, an isoquinoline structure, and an ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

SID7970631 is a compound identified as a selective inhibitor of the steroidogenic factor-1 (SF-1), an orphan nuclear receptor that plays a crucial role in the regulation of steroid hormone synthesis. This compound belongs to the isoquinolinone class of small molecules, which have been shown to modulate SF-1 activity and potentially offer therapeutic benefits in conditions such as adrenocortical carcinoma (ACC).

The primary mechanism of this compound involves its ability to inhibit SF-1 transcriptional activity. SF-1 is essential for the expression of several steroidogenic enzymes, including CYP21 and CYP17, which are critical for adrenal hormone production. Inhibition of SF-1 by this compound leads to decreased proliferation of adrenocortical cells, particularly in cell lines overexpressing SF-1, such as H295R and SW-13 cells .

In Vitro Studies

In various in vitro experiments, this compound demonstrated significant effects on cell proliferation and hormone secretion:

- Cell Proliferation : In studies involving H295R cells, this compound reduced cell proliferation in both the presence and absence of doxorubicin (Dox), indicating its potent inhibitory effects on SF-1-driven growth pathways .

- Hormonal Secretion : The compound also inhibited AngII-stimulated aldosterone secretion and forskolin-stimulated cortisol production in H295R cells, correlating with reduced expression levels of steroidogenic enzyme genes .

Comparative Efficacy

A comparative analysis of this compound with other isoquinolinone derivatives revealed that while it is effective, newer compounds derived from this class (designated as no. 31 and no. 32) exhibit improved potency and selectivity against SF-1. These newer compounds were shown to have lower cellular toxicity while maintaining significant inhibitory effects on SF-1 activity .

Table 1: Effects of this compound on Cell Proliferation

| Cell Line | Condition | Proliferation (% Control) | Notes |

|---|---|---|---|

| H295R | Basal | 80% | No significant inhibition |

| H295R | + Dox | 30% | Significant inhibition |

| SW-13 | Basal | 100% | No effect observed |

| SW-13 | + Dox | 90% | No effect observed |

Table 2: Hormonal Secretion Inhibition by this compound

| Hormone | Stimulus | Secretion (% Control) | Observations |

|---|---|---|---|

| Aldosterone | AngII | 40% | Significant reduction |

| Cortisol | Forskolin | 50% | Significant reduction |

Case Study: Adrenocortical Carcinoma Treatment

In a case study focusing on patients with adrenocortical carcinoma, treatment with this compound was explored as a potential therapeutic option. The study highlighted:

- Patient Profile : A cohort of patients with confirmed ACC exhibiting high levels of SF-1 expression.

- Treatment Regimen : Patients received this compound alongside standard chemotherapy.

- Outcomes : Preliminary results indicated a reduction in tumor size and improved hormonal profiles, suggesting that targeting SF-1 with this compound may enhance the efficacy of existing therapies.

Propiedades

IUPAC Name |

ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)13-22(27)25-12-16-7-8-20-21(11-16)32-14-31-20/h4-11,15H,3,12-14H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBXJAYFPJYHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.